2-Bromobiphenyl

Mass spectrometry Physical organic chemistry Analytical method development

This mono-ortho-substituted aryl bromide is the critical electrophilic building block for ortho-twisted anthracene derivatives used in blue OLED host/emissive layers (91% Suzuki coupling yield) and acts as a three-dimensional volatile solid additive to optimize binary organic solar cell morphology (PCE enhanced from 17.06% to 18.07% in PM6:BTP-eC9). The ortho-bromine position introduces steric constraints that suppress aggregation-caused quenching and enable regioselective benzannulation—attributes unattainable with para- or chloro-analogs. Standard purity: ≥98%. For advanced materials R&D and multi-step synthesis.

Molecular Formula C12H9Br
Molecular Weight 233.1 g/mol
CAS No. 2052-07-5
Cat. No. B048390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobiphenyl
CAS2052-07-5
Synonyms2-Bromo-biphenyl;  1-Bromo-2-phenylbenzene;  2-Biphenyl bromide;  2-Biphenylyl bromide;  2-Bromo-1,1’-biphenyl;  2-Bromobiphenyl;  2-Phenylbromobenzene;  NSC 67353;  PBB 1;  m-Biphenyl Bromide;  o-Bromobiphenyl
Molecular FormulaC12H9Br
Molecular Weight233.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2Br
InChIInChI=1S/C12H9Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
InChIKeyKTADSLDAUJLZGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobiphenyl (CAS 2052-07-5) Procurement and Identification Guide for Synthetic Intermediate Sourcing


2-Bromobiphenyl (CAS 2052-07-5), also known as 2-bromo-1,1′-biphenyl or o-bromobiphenyl, is a mono-ortho-substituted aryl bromide with the molecular formula C₁₂H₉Br and a molecular weight of 233.11 g/mol. At room temperature, it exists as a colorless to pale yellow liquid with a melting point of 1.5–2 °C, a boiling point of 297–298 °C, and a density of 1.352 g/mL at 25 °C; it is insoluble in water but soluble in ethanol, ether, and benzene [1]. Its ortho-brominated biphenyl scaffold confers distinct electronic and steric properties that differentiate it from para- and meta-substituted analogs, as well as from its chloro- and iodo- counterparts, in both cross-coupling reactivity and advanced materials applications.

Why 2-Bromobiphenyl Cannot Be Replaced by 4-Bromobiphenyl or 2-Chlorobiphenyl Without Experimental Revalidation


Generic substitution of 2-bromobiphenyl with positional isomers such as 4-bromobiphenyl or halogen variants such as 2-chlorobiphenyl is not scientifically justified without full re-optimization of reaction protocols. The ortho-bromine position in 2-bromobiphenyl introduces unique steric constraints and altered electronic coupling between the phenyl rings that differ fundamentally from para-substituted analogs; these structural differences manifest in quantifiably distinct ionization energies, cross-coupling yields, and metabolic degradation rates [1][2]. Furthermore, the bromine atom provides a distinct reactivity profile relative to chlorine, enabling chemoselective transformations in the presence of chloro-substituted substrates—a critical consideration in multi-step synthetic routes [2]. Procurement decisions that assume interchangeability without accounting for these validated differential performance characteristics introduce material risk of reaction failure, suboptimal yields, or unexpected downstream properties.

Quantitative Differentiation Evidence for 2-Bromobiphenyl (CAS 2052-07-5) Versus Closest Analogs


Ionization Energy Differentiation: 2-Bromobiphenyl Exhibits Distinct Electronic Profile Relative to 2-Chlorobiphenyl and 2-Iodobiphenyl

A combined experimental and computational study quantified the ionization energies (IEs) of ortho-halogenated biphenyls using electron impact ionization. 2-Bromobiphenyl exhibits an experimentally determined ionization energy that is distinct from both 2-chlorobiphenyl and 2-iodobiphenyl, with the primary fragmentation channels—including direct halogen loss and HX elimination—proceeding via state-selective processes that depend critically on the halogen identity and dihedral angle [1]. The observed IE values, measured under identical experimental conditions, establish that the electronic properties of 2-bromobiphenyl cannot be approximated by its chloro or iodo analogs in any application where ionization behavior or gas-phase stability is relevant.

Mass spectrometry Physical organic chemistry Analytical method development

Suzuki-Miyaura Cross-Coupling Yield: 2-Bromobiphenyl Achieves 91% Yield Under Optimized Palladium Catalysis

In a well-characterized Suzuki-Miyaura cross-coupling protocol using a specialized iron-palladium catalyst system, 2-bromobiphenyl (as the aryl bromide electrophile) coupled with aryl boronic acids to achieve a chromatographically determined yield of 91% under an inert atmosphere [1]. This represents a synthetically useful and quantifiably high conversion efficiency for an ortho-substituted aryl bromide bearing the steric encumbrance of an adjacent phenyl ring. The steric hindrance inherent to the ortho-biphenyl scaffold typically attenuates cross-coupling rates relative to para-substituted analogs; consequently, the 91% yield validates that optimized catalyst systems can effectively overcome ortho steric effects and achieve competitive coupling efficiency.

Synthetic methodology Cross-coupling Process chemistry Palladium catalysis

Palladium-Catalyzed Arylation of Fluorene: 2-Bromobiphenyl Delivers 74% Yield of 9-Arylfluorene Product

In a systematic study of palladium-catalyzed arylation of fluorene with various haloarenes, 2-bromobiphenyl was evaluated alongside bromobenzene (~95% yield), chlorobenzene (~97% yield), and 2,6-dimethylbromobenzene (~92% yield) . Under identical catalytic conditions (Pd(OAc)₂ / tricyclohexylphosphine), 2-bromobiphenyl produced the corresponding 9-arylfluorene derivative in 74% isolated yield . The moderately attenuated yield relative to unhindered monocyclic aryl halides is consistent with the increased steric demand of the ortho-biphenyl scaffold, which influences the rate of oxidative addition and subsequent transmetalation steps. This 74% benchmark provides procurement scientists with a realistic, data-driven expectation of reaction performance when 2-bromobiphenyl is employed as an electrophilic partner in Pd-catalyzed C–H arylation protocols.

C–H arylation Palladium catalysis Materials building blocks Fluorene derivatives

Metabolic Excretion Kinetics: 2-Bromobiphenyl Displays Distinct In Vivo Metabolism Relative to Positional Isomers and Chlorinated Analogs

A controlled in vivo rat study directly compared the urinary excretion profiles of 2-, 3-, and 4-bromobiphenyls alongside their chlorinated counterparts. The study identified hydroxylated metabolites and demonstrated that the ortho-substituted 2-bromobiphenyl undergoes ring hydroxylation predominantly at positions ortho and para to the halogen substituent, with 4,4′-dimethoxyhalobiphenyls identified as major urinary metabolites for both 2- and 3-halobiphenyls [1]. Critically, the rate and pathway of metabolic conversion differ systematically between ortho, meta, and para isomers, as well as between bromo- and chloro- congeners, establishing that 2-bromobiphenyl possesses a unique in vivo metabolic fate that cannot be inferred from data on 4-bromobiphenyl or 2-chlorobiphenyl [1].

Metabolism Toxicology Pharmacokinetics Environmental fate

High-Impact Application Scenarios for 2-Bromobiphenyl (CAS 2052-07-5) Validated by Comparative Evidence


Synthesis of Ortho-Twisted Asymmetric Anthracene Derivatives for Blue OLED Host Materials

2-Bromobiphenyl serves as the key electrophilic building block for constructing ortho-twisted asymmetric anthracene derivatives employed as blue organic light-emitting diode (OLED) host and emissive layer materials [1][2]. The ortho-bromine substitution enables Suzuki-Miyaura coupling at the sterically hindered 2-position of the biphenyl scaffold, generating the twisted molecular geometry that suppresses intermolecular π-π stacking and mitigates aggregation-caused quenching in the solid state. The demonstrated 91% Suzuki coupling yield [3] validates the synthetic viability of this transformation, making 2-bromobiphenyl a preferred intermediate over para-substituted analogs (such as 4-bromobiphenyl) which would yield linear, planar products with inferior solid-state photoluminescence quantum yields.

Volatile Solid Additive for Morphology Control in High-Efficiency Organic Solar Cells

2-Bromobiphenyl (denoted BB) has been validated as an effective three-dimensional volatile solid additive for optimizing active layer morphology in binary organic solar cells [1]. In the PM6:BTP-eC9 system, BB treatment increased the power conversion efficiency (PCE) from 17.06% (untreated control) to 18.07%, while the dibromo analog 2,2′-dibromobiphenyl (DBB) achieved 19.03% under identical conditions [1]. The three-dimensional molecular structure of 2-bromobiphenyl induces favorable molecular packing and phase separation during thermal annealing, enhancing molecular crystallinity and prolonging exciton lifetime. This application scenario requires specifically the mono-brominated biphenyl scaffold (2-bromobiphenyl), as the bromine-free biphenyl lacks the requisite volatility and the dibromo analog exhibits different thermal behavior and PCE enhancement profile.

Modular Synthesis of Polycyclic Aromatic Amines via Dephosphinylative [4+2] Benzannulation

2-Bromobiphenyl derivatives participate in a one-pot dephosphinylative Sonogashira-Hagihara coupling followed by halonium-promoted [4+2] benzannulation to yield 9-amino-10-halophenanthrenes and related polycyclic aromatic amines [1]. Nonsubstituted and methyl-substituted 2-bromobiphenyls undergo this transformation rapidly and in high yields, while electron-sufficient and electron-deficient substrates exhibit attenuated reactivity in the respective coupling and annulation steps. The ortho-bromine position in 2-bromobiphenyl is mechanistically essential for directing the regioselective benzannulation event; meta- or para-brominated biphenyls (e.g., 4-bromobiphenyl) would not produce the same annulated products. The resulting aminophenanthrenes display tunable UV-vis absorption and photoluminescence properties relevant to optoelectronic materials research [1].

Precursor for Anion-Conducting Polymer Electrolyte Membranes in Alkaline Fuel Cells

2-Bromobiphenyl is the starting material for synthesizing poly(alkylene biphenyl butyltrimethyl ammonium) (ABBA), an anion-conducting polymer electrolyte designed for alkaline fuel cell membranes [1]. The synthetic route involves metalation of 2-bromobiphenyl with n-butyllithium, followed by introduction of a long alkyl chain with 1,4-dibromobutane, polycondensation with 1,1,1-trifluoroacetone, and final quaternization with trimethylamine. The resulting ionomer features a backbone devoid of alkaline-labile C–O–C ether linkages, achieving an ion exchange capacity of 2.5 meq/g and a degree of amination of 0.83 [1]. The ortho-bromine substitution pattern on the biphenyl core is structurally critical for enabling the metalation-functionalization sequence; 4-bromobiphenyl would yield a regioisomeric polymer with fundamentally different chain architecture and ionic clustering behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.